o-Nitrobenzylglyoxylate
Description
o-Nitrobenzylglyoxylate is a nitroaromatic compound characterized by an o-nitrobenzyl group linked to a glyoxylate moiety (O=C-COOH). Glyoxylate derivatives are known to participate in glycosylation reactions and biochemical modifications, as referenced in glycosylation engineering literature . However, direct studies on this compound remain sparse, necessitating extrapolation from structurally related compounds.
Properties
Molecular Formula |
C9H6NO5- |
|---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
3-(2-nitrophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C9H7NO5/c11-8(9(12)13)5-6-3-1-2-4-7(6)10(14)15/h1-4H,5H2,(H,12,13)/p-1 |
InChI Key |
CGCWRLDEYHZQCW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C(=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key differences between o-nitrobenzylglyoxylate and o-nitrobenzalazosalicylic acid (oNBASA) , a structurally analogous nitrobenzyl derivative:
Key Research Findings
oNBASA in Metal Detection :
- oNBASA lacks prior literature on manganese determination but has been successfully paired with 1,10-phenantroline to form stable Mn(II) complexes, enabling sensitive photometric analysis (detection limit: ~0.1 µg/mL) .
- In contrast, this compound’s metal-binding properties are undocumented, suggesting divergent reactivity due to its glyoxylate moiety.
Glyoxylate Derivatives in Biochemistry :
- Glyoxylate-containing compounds are integral to glycosylation studies and glycan profiling tools like GlycoBase, though this compound’s role in such systems remains unexplored .
Structural Reactivity: The glyoxylate group in this compound may confer nucleophilic reactivity, while oNBASA’s azo and phenolic groups enhance its chromogenic properties for spectrophotometric applications .
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